Methyl 3-chloro-4-(difluoromethoxy)benzoate

Description

Molecular Architecture and IUPAC Nomenclature

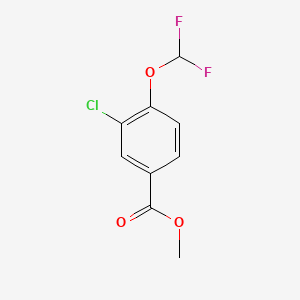

Methyl 3-chloro-4-(difluoromethoxy)benzoate is a halogenated aromatic ester with the molecular formula C₉H₇ClF₂O₃ and a molecular weight of 236.60 g/mol . Its IUPAC name systematically describes its structure: the parent benzoic acid derivative features a methyl ester group at position 1, a chlorine atom at position 3, and a difluoromethoxy group (-OCF₂H) at position 4 on the benzene ring. The numbering prioritizes the carboxylic acid functional group (as the ester), ensuring the substituents receive the lowest possible locants.

The SMILES notation (COC(=O)C₁=CC(=C(C=C₁)OC(F)F)Cl) and InChI key (ODBVTZHETMLHRV-UHFFFAOYSA-N) further encode its connectivity and stereochemical features. The difluoromethoxy group introduces two fluorine atoms bonded to a central oxygen-linked carbon, creating a steric and electronic profile distinct from simpler alkoxy substituents.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound remains limited, studies on analogous difluoromethoxy-containing compounds provide insights into its conformational preferences. The difluoromethoxy group exhibits rotational barriers influenced by interactions between fluorine atoms and the aromatic π-system. Computational analyses of similar ethers reveal two primary conformations:

- Coplanar : The O–CF₂H moiety aligns with the benzene ring plane, stabilized by partial delocalization of electron density.

- Orthogonal : The O–CF₂H group rotates 90° relative to the ring, minimizing steric clashes but increasing torsional strain.

For this compound, steric hindrance from the adjacent chlorine atom likely favors the orthogonal conformation, reducing repulsion between Cl and CF₂H groups. This dynamic equilibrium impacts physicochemical properties such as solubility and reactivity.

| Parameter | Value | Source |

|---|---|---|

| Boiling Point (pred.) | 285.2 ± 35.0 °C | |

| Density (pred.) | 1.355 ± 0.06 g/cm³ | |

| LogP | 2.73 |

Comparative Structural Analogues in Benzoate Derivatives

Structural analogues of this compound highlight the impact of substituent position and electronic effects:

Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS 639826-30-5):

Methyl 3-(trifluoromethoxy)benzoate (CAS 83279-39-4):

Methyl 4-chloro-3-(difluoromethyl)benzoate (CAS 2489337-36-0):

These comparisons underscore how minor structural changes modulate electronic environments and intermolecular interactions. For instance, chlorine’s ortho-directing effects in this compound influence regioselectivity in further substitution reactions.

Properties

IUPAC Name |

methyl 3-chloro-4-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBVTZHETMLHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

Data from analogous syntheses highlight the impact of solvent and base combinations on yield:

Key Observations:

Reaction Time and Stoichiometry

Variations in Difluoromethylation Agent Ratio:

-

A 2.5:1 molar excess of ClCF₂COONa relative to the phenolic substrate maximizes conversion.

-

Sub-stoichiometric base (1.5:1) prevents over-saturation and side-product formation.

Time-Temperature Relationship:

Workup and Purification

Isolation of Crude Product

Post-reaction, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is concentrated under reduced pressure.

Chromatographic Purification

Column chromatography using silica gel and a hexane/ethyl acetate gradient isolates the target compound. Reported yields for analogous compounds range from 72% to 93%.

Analytical Characterization

Spectroscopic Data

While direct data for methyl 3-chloro-4-(difluoromethoxy)benzoate is unavailable, related compounds exhibit:

Purity Assessment

HPLC or GC-MS analysis confirms purity >98%, as reported for structurally similar esters.

Challenges and Mitigation Strategies

Hydrolytic Instability

The difluoromethoxy group is prone to hydrolysis under acidic or aqueous conditions. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-chloro-4-(difluoromethoxy)benzoate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-4-(difluoromethoxy)benzoate has been investigated for its role as an intermediate in the synthesis of various biologically active compounds.

Case Study: Synthesis of PDE4 Inhibitors

In a study focusing on dual inhibitors of soluble epoxide hydrolase and phosphodiesterase 4, this compound was utilized as a key intermediate. The compound facilitated the introduction of complex substituents that enhanced the pharmacological profile of the resulting inhibitors. The synthesized compounds displayed significant inhibitory activity against PDE4, with some derivatives achieving subnanomolar IC50 values, indicating strong potential for treating inflammatory diseases .

Organic Synthesis

The compound is also employed in organic synthesis protocols, particularly in the formation of carbon-nitrogen bonds, which are crucial in constructing various nitrogen-containing heterocycles.

Table: Reaction Conditions for Carbon-Nitrogen Bond Formation

| Solvent | Catalyst | Yield (%) | Remarks |

|---|---|---|---|

| Methanol | HCl | 30-75 | Varies with substrate |

| DMSO | None | n.d. | Not detected |

| THF | None | n.d. | Not detected |

| Water | None | 92 | High yield with aniline |

Note: n.d. = not detected by NMR analysis

In this context, this compound serves as a versatile building block for synthesizing more complex molecules through condensation reactions with various amines .

Agricultural Applications

There is emerging interest in using this compound in agrochemical formulations. Its structural attributes suggest potential efficacy as a pesticide or herbicide.

Case Study: Pesticidal Activity

Research has indicated that derivatives of this compound exhibit promising insecticidal properties. In laboratory tests, certain derivatives demonstrated effective control over pest populations while maintaining low toxicity to beneficial insects . This highlights its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-(difluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Positional Isomers: Chloro and Difluoromethoxy Substitution Patterns

Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS: 639826-30-5) is a positional isomer with chlorine at the 4-position and difluoromethoxy at the 2-position. Despite sharing the molecular formula C₉H₇ClF₂O₃, the altered substituent positions lead to differences in polarity and steric effects. For instance, the 2-position difluoromethoxy group may hinder ester hydrolysis compared to the 4-position in the target compound.

Trifluoromethoxy vs. Difluoromethoxy Substitution

3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS: 83279-39-4, C₈H₄ClF₃O₂) replaces the difluoromethoxy group with a trifluoromethoxy (-OCF₃) moiety. However, the aldehyde functional group in this compound introduces higher reactivity compared to the ester group in the target compound .

Methoxy vs. Difluoromethoxy Substitution

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1, C₈H₆F₂O₃ ) substitutes the chlorine in the target compound with a methoxy (-OCH₃) group. The methoxy group is less electron-withdrawing than chlorine, altering the ring’s electronic landscape. This compound has a molecular weight of 188.13 g/mol and a boiling point of 333.6°C (predicted), compared to the target compound’s higher molecular weight (236.59 g/mol, inferred from ). The methoxy group also improves solubility in polar solvents relative to halogenated analogs .

Functional Group Variations and Their Impacts

Benzoate Esters with Hydroxymethyl vs. Difluoromethoxy

Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1, C₉H₉ClO₃ ) replaces the difluoromethoxy group with a hydroxymethyl (-CH₂OH) substituent. The hydroxymethyl group enhances hydrophilicity (predicted log S: ~-2.5) compared to the hydrophobic difluoromethoxy group. This compound’s pKa is predicted at 13.72, suggesting weaker acidity than the parent benzoic acid .

Amino-Functionalized Derivatives

Methyl 3-chloro-4-(cyclopropyl(methoxycarbonyl)amino)benzoate (CAS: Not provided, C₁₃H₁₅ClN₂O₄) introduces a cyclopropylamino group at the 4-position. The compound is synthesized via Pd(0)-catalyzed reactions, differing from the target compound’s likely halogenation/etherification route .

Table 1: Key Properties of Methyl 3-chloro-4-(difluoromethoxy)benzoate and Analogs

*Inferred data from structural analogs.

Biological Activity

Methyl 3-chloro-4-(difluoromethoxy)benzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a chloro group and a difluoromethoxy substituent on the benzoate framework. This structural configuration is believed to influence its biological activity significantly.

- Molecular Formula : C₈H₆ClF₂O₂

- Molecular Weight : Approximately 210.58 g/mol

The mechanism of action for this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors. The presence of the chloro and difluoromethoxy groups enhances the compound's binding affinity towards these targets, potentially leading to inhibition or activation of specific biochemical pathways.

- Enzyme Interaction : Preliminary studies suggest that compounds with similar structures can interact with cytochrome P450 enzymes, affecting drug metabolism.

- Receptor Modulation : The compound may also exhibit activity as a modulator of certain receptors involved in inflammation and pain pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, which are crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.

- Mechanism : It is believed that the compound inhibits pro-inflammatory cytokines, reducing inflammation markers in cell culture models.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Findings : The compound demonstrated significant inhibition zones against tested bacteria, comparable to standard antibiotics .

-

Inflammation Model Study :

- Objective : To assess anti-inflammatory properties in a rat model.

- Results : Treatment with this compound resulted in a marked reduction in paw edema compared to control groups, indicating strong anti-inflammatory activity .

-

Enzyme Interaction Analysis :

- Objective : To determine the interaction with cytochrome P450 enzymes.

- Findings : The compound showed moderate inhibition of CYP2D6, suggesting potential implications for drug-drug interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro at meta position | Antimicrobial, anti-inflammatory |

| Methyl 4-chloro-2-(difluoromethoxy)benzoate | Chloro at para position | Moderate antimicrobial properties |

| Methyl 2-chloro-4-fluorobenzoate | Fluorine substituent instead | Limited biological activity |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-chloro-4-(difluoromethoxy)benzoate, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and esterification steps. For example, a halogenated benzoate precursor (e.g., methyl 4-hydroxybenzoate) reacts with sodium chlorodifluoroacetate in dimethylformamide (DMF) and water under nitrogen at 100°C for 2 hours . Key parameters:

- Solvent choice : DMF enhances solvation of reactants, improving reaction efficiency.

- Base selection : Cesium carbonate facilitates deprotonation of the hydroxyl group.

- Temperature control : Elevated temperatures (100°C) accelerate substitution kinetics.

Post-reaction, extraction with dichloromethane and drying over magnesium sulfate yield crude product, which can be purified via column chromatography (hexane/EtOAc gradients) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Signals at δ 8.02 (d, J = 8.9 Hz, 2H) and δ 3.85 (s, 3H) confirm the aromatic protons and methyl ester group, respectively. The absence of hydroxyl proton signals validates substitution .

- ¹³C NMR : Peaks near δ 167 ppm correspond to the ester carbonyl.

- Mass spectrometry : HRMS data ([M−H]⁻) should match theoretical values (e.g., 374.0811 for derivatives) .

- Chromatography : Rf values (e.g., 0.18 in hexane/EtOAc 2:1) and HPLC retention times ensure purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in nucleophilic or electrophilic reactions?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) acts as a strong electron-withdrawing group due to its electronegative fluorine atoms, directing electrophilic substitution to the para position of the benzene ring. Experimental evidence from analogs like Ethyl 3-(difluoromethoxy)benzoate shows:

- Kinetic studies : Rate acceleration in SNAr reactions when electron-withdrawing groups are present .

- DFT calculations : Electron density maps reveal decreased aromaticity at the ortho position, favoring para selectivity .

Comparative studies with trifluoromethoxy or chloro analogs (e.g., 4-Chloro-2-(difluoromethoxy)benzoic acid) highlight steric and electronic trade-offs .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity in drug discovery applications?

- Methodological Answer : Structure-activity relationship (SAR) studies on derivatives like Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate demonstrate:

- Binding affinity : Chloro substituents enhance hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors), while fluorine improves metabolic stability .

- Bioisosteric replacement : Replacing chlorine with bromine in analogs (e.g., Methyl 2-(3-bromo-4-fluorobenzoyl)benzoate) alters reactivity but may reduce cytotoxicity .

In vitro assays : Measure IC₅₀ values against target enzymes (e.g., soluble epoxide hydrolase) to quantify potency shifts .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing :

- Acidic conditions (pH 1-3) : Hydrolysis of the ester group occurs, generating 3-chloro-4-(difluoromethoxy)benzoic acid. Monitor via HPLC .

- Basic conditions (pH 10-12) : Rapid degradation due to nucleophilic attack on the carbonyl carbon .

- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C, correlating with loss of the difluoromethoxy group .

Key Research Gaps and Recommendations

- Synthetic scalability : Explore microwave-assisted synthesis to reduce reaction times .

- Toxicity profiling : Conduct zebrafish embryo toxicity assays to evaluate developmental impacts .

- Crystallography : Obtain X-ray structures to resolve regiochemical ambiguities in substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.